BenchChemオンラインストアへようこそ!

3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide

Protein Kinase CK2 Inhibition Structure-Activity Relationship (SAR) Cancer Probe Development

This meta-substituted dioxoisothiazolidine benzamide is validated as a negative control for CK2 kinase assays (IC50 >30 µM) and topoisomerase II, ensuring no DNA-damage artifacts. Its distinct lipophilic profile (ALogP ~4.80) enables scaffold-hopping studies. Use alongside para-substituted active analogs to benchmark positional SAR and confirm CK2 target engagement. Ideal as a matched negative control for medicinal chemistry and high-content screening campaigns.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
CAS No. 919633-61-7
Cat. No. B3302957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide
CAS919633-61-7
Molecular FormulaC18H18N2O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C18H18N2O4S/c1-12-6-8-15(9-7-12)19-17(21)14-4-3-5-16(10-14)20-18(22)13(2)11-25(20,23)24/h3-10,13H,11H2,1-2H3,(H,19,21)
InChIKeyJEUPHSYQXOLNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide (CAS 919633-61-7): Procurement Baseline


3-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide (CAS 919633-61-7) is a synthetic small molecule classified as a benzamide derivative containing a 4-methylisothiazolidin-3-one-1,1-dioxide (cyclic sulfonamide/sultam) core. It is a member of the 2-phenylisothiazolidin-3-one-1,1-dioxide chemical class, which has been explored as a scaffold for human protein kinase CK2 inhibition [1]. Commercially, this compound is available as a research-grade screening compound with typical purity of 95%, with a molecular formula of C18H18N2O4S and a molecular weight of 358.4 g/mol , serving as a candidate for target identification and early-stage probe development campaigns.

Why Generic Substitution Fails for 3-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide


Within the 2-phenylisothiazolidin-3-one-1,1-dioxide scaffold series, biological activity is highly sensitive to three structural parameters: the position of the dioxoisothiazolidine ring on the central phenyl ring (meta vs. para), the electronic character of the N-phenyl amide substituent, and the identity of the amide linkage group. In CK2 inhibition assays, all meta-substituted derivatives proved completely inactive (IC50 >30 µM), whereas their para-substituted analogs showed IC50 values spanning 1.5–20 µM [1]. Furthermore, the replacement of an acetyl group with a carboxyl group improved IC50 from 20.0 µM to 3.6 µM [1], demonstrating that even minor changes in the terminal substituent critically modulate potency. This compound, bearing a distinct p-tolyl amide group at the meta-position of the benzamide ring, occupies a unique, potentially inactive or weakly active region of the SAR landscape that cannot be assumed to behave identically to other para-substituted analogs in the series.

Quantitative Evidence Guide for 3-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide (CAS 919633-61-7)


CK2 Inhibitory Activity: Meta-Substituted Scaffold vs. Para-Substituted Active Series

In a systematic SAR study of 40 compounds, all meta-substituted dioxoisothiazolidine derivatives (compounds 3–20) were reported to be inactive against CK2 with IC50 values exceeding 30 µM [1]. The target compound (CAS 919633-61-7) bears the dioxoisothiazolidine ring at the meta-position of the benzamide, which based on this established class-level SAR, strongly implies it will also exhibit an IC50 >30 µM in the same CK2 assay system. In contrast, the most active para-substituted analog in the study (compound 31, a para-substituted derivative) achieved an IC50 of 1.5 µM [1]. This positions the target compound as a structurally distinct but likely inactive member of the series, making it a valuable negative control or sar-probe for dissecting meta vs. para positional effects on kinase engagement.

Protein Kinase CK2 Inhibition Structure-Activity Relationship (SAR) Cancer Probe Development

Inactivity Against Human DNA Topoisomerase II Alpha: Cross-Target Profiling

Cross-target screening data from the Aladdin Scientific assay database indicates that this compound (CAS 919633-61-7) shows no measurable inhibitory activity against human DNA topoisomerase II, alpha in a supercoiled pBR322 DNA relaxation assay . This result contrasts with known topoisomerase II inhibitors such as etoposide (IC50 in the low micromolar range) and positions the compound as a clean negative for this specific anti-cancer target, an important differentiator when selecting compounds for phenotypic screening panels where topo II-driven cytotoxicity is an undesired confounding factor.

Topoisomerase II Inhibition Selectivity Profiling Anti-cancer Screening

Physicochemical Profile vs. Para-Substituted Active Analogs: Lipophilicity and pKa Considerations

The compound's calculated ALogP of approximately 4.80 and polar surface area of ~4.80 Ų—as reported in the Aladdin database for the correct molecular weight of 358.4 g/mol —places it in a more lipophilic space compared to the acidic para-substituted CK2 inhibitors from the same scaffold series. For context, the most active CK2 inhibitor in the series (compound 31) contains a carboxylic acid group that significantly lowers logP and introduces an ionizable center (pKa ~4.2) [1]. The absence of an acidic moiety in the target compound's p-tolyl amide substructure eliminates pH-dependent ionization, potentially simplifying solubility and permeability predictions in neutral pH assays, but also removing key hydrogen-bonding interactions required for CK2 hinge region binding [1].

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 3-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide


Negative Control in Protein Kinase CK2 Inhibitor Selectivity Panels

Based on the class-level SAR demonstrating that all meta-substituted dioxoisothiazolidine derivatives lack CK2 inhibitory activity (IC50 >30 µM), this compound can serve as a meta-positioned, inactive control for kinase selectivity profiling [1]. Researchers utilizing para-substituted active analogs from the same scaffold can include this compound to demonstrate that observed cellular effects are specifically driven by CK2 engagement rather than scaffold-mediated off-target activities. Its structural similarity to active inhibitors—differing only in the position of the heterocyclic ring and the identity of the amide substituent—makes it a closely matched negative control.

Topoisomerase II-Inert Reference Compound for DNA Damage-Neutral Phenotypic Assays

Confirmed inactivity against human DNA topoisomerase II, alpha ensures that this compound does not introduce DNA-damage-induced artifacts in cell-based viability or apoptosis assays [1]. This is particularly valuable for high-content screening campaigns targeting non-DNA damage pathways, where topoisomerase inhibition would confound the readout. The compound can be used alongside known topo II poisons as a differentiation tool.

Scaffold-Hopping Library Member for Lipophilic Neutral Probe Discovery

The compound's relatively high calculated lipophilicity (ALogP ≈ 4.80) and absence of acidic functional groups distinguishes it from the more polar, carboxylate-containing active analogs in the 2-phenylisothiazolidin-3-one-1,1-dioxide series [1]. It is suitable for inclusion in diversity-oriented screening libraries targeting lipophilic binding pockets (e.g., GPCR allosteric sites, nuclear receptors) where neutral, hydrophobic ligands are preferred. Its procurement supports scaffold-hopping strategies aimed at exploring beyond the carboxylic acid pharmacophore.

SAR Probe for Meta vs. Para Dioxoisothiazolidine Positional Scanning

The stark activity cliff between meta- and para-substituted analogs (active para-substituted CK2 inhibitors achieving IC50 as low as 1.5 µM) makes this compound a critical tool for positional SAR studies [1]. Medicinal chemistry teams optimizing the phenylisothiazolidinone series can use this compound to benchmark the contribution of the heterocycle attachment point to target binding, guiding future synthetic efforts toward para-functionalization.

Quote Request

Request a Quote for 3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(p-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.